Isopropyl 4-oxo-2-azetidinecarboxylate
Description
Isopropyl 4-oxo-2-azetidinecarboxylate is a β-lactam derivative featuring a four-membered azetidine ring with a ketone group at the 4-position and an isopropyl ester moiety at the 2-position. This compound is of interest in medicinal chemistry due to the inherent reactivity of the β-lactam ring, which is a hallmark of antibiotics like penicillins and cephalosporins .
Properties
IUPAC Name |
propan-2-yl 4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)11-7(10)5-3-6(9)8-5/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSKYOOXXZEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Isopropyl 4-oxo-2-azetidinecarboxylate is characterized by its azetidine ring structure, which is a saturated heterocyclic compound containing nitrogen. The compound can be represented by the following chemical structure:
This structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Scientific Research Applications
1. Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of biologically active compounds. Notably, it has been used in the development of thrombin inhibitors, which are crucial for anticoagulant therapies. The synthesis process involves converting this compound into azetidine-2-carboxylic acid derivatives, which have shown potential as therapeutic agents .
2. Organic Synthesis
The compound is utilized in various organic synthesis processes. It can be converted into different derivatives that serve as precursors for more complex molecules. For instance, the N-acetyl derivative of this compound has been explored for its potential applications in solid electrolyte interphases (SEI) for lithium-ion batteries . This highlights its versatility beyond medicinal applications.
3. Biochemical Assays
In biochemical research, this compound can be employed to study enzyme activity and protein interactions. Its ability to modify biological pathways makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies.
Case Study 1: Thrombin Inhibition
A study focused on the synthesis of thrombin inhibitors from this compound demonstrated its effectiveness as a precursor for developing anticoagulant drugs. The research outlined efficient synthetic routes that allow for the production of optically active derivatives, which are essential for pharmacological efficacy .
Case Study 2: Lithium-Ion Battery Applications
Research investigating the use of N-acetyl derivatives of this compound as SEI-forming additives in lithium-ion batteries revealed promising results. The study indicated improved battery performance and stability when these derivatives were incorporated into battery systems, showcasing the compound's relevance in energy storage technologies .
Comparative Data Table
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Chemistry
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate (CAS 26803-60-1)
This compound shares a 4-oxo group and an isopropyl-substituted aromatic moiety. While it lacks the azetidine ring, its ester functionality and ketone group make it a relevant comparator for studying reactivity patterns. For example:
| Property | Isopropyl 4-oxo-2-azetidinecarboxylate | Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate |
|---|---|---|
| Core Structure | Azetidine ring with ester and ketone | Linear chain with aryl and ketone |
| Reactivity | High (due to β-lactam strain) | Moderate (ester hydrolysis dominates) |
| Synthetic Utility | Potential antibiotic scaffold | Intermediate for pharmaceuticals |
The azetidine derivative’s strained ring system enhances its reactivity compared to the linear ethyl ester, which is more stable but less versatile in targeted drug design .
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 174842-34-3)
This pyrazolo-pyridine derivative includes an ester group and a methoxy-substituted aromatic system. Unlike the azetidine compound, its fused bicyclic structure offers greater aromatic stability, reducing susceptibility to ring-opening reactions. Its primary application lies in kinase inhibition, highlighting how ring size and substituents dictate biological activity .
Functional Analogues from β-Lactam Chemistry
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
This penicillin-related compound () shares the β-lactam core but incorporates a bicyclic system (thia-azabicycloheptane) and additional amino acid side chains. Key differences include:
- Ring Strain: The bicyclic structure in penicillin derivatives reduces ring strain compared to monocyclic azetidines, enhancing stability but limiting reactivity for novel modifications.
- Biological Activity : Penicillin derivatives exhibit broad-spectrum antibiotic activity due to their ability to bind penicillin-binding proteins (PBPs), whereas azetidinecarboxylates may require tailored side chains for similar efficacy .
Preparation Methods
Cyclization of N-Protected Amino Acid Precursors
One of the primary synthetic routes to Isopropyl 4-oxo-2-azetidinecarboxylate involves the cyclization of suitably protected amino acid derivatives. This method typically uses N-protected amino acids bearing leaving groups that facilitate ring closure to form the azetidine ring.
-
- Protection of the amino acid functional groups (commonly with Boc or Cbz protecting groups) to prevent side reactions.
- Activation of the carboxyl group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds.
- Cyclization under controlled acidic or basic conditions to form the 4-oxoazetidine ring.
- Deprotection of the amino group using trifluoroacetic acid (TFA) or other suitable reagents.
- Purification via silica gel chromatography with gradient elution solvents like hexane/ethyl acetate.
-
- Temperature control is crucial to maintain stereochemical integrity, typically between 5–35°C.
- Reaction times range from several hours to overnight, depending on the step.
-
- Maintaining stereochemical purity, especially the (2S,3R) configuration, to avoid racemization.
- Achieving high yields while minimizing side products.
Hydrolysis and Oxidation of N-Protected Azetidine Intermediates
Another approach involves the preparation of N-protected azetidine-2-methanol derivatives, which are then oxidized to the corresponding 4-oxoazetidinecarboxylates.
-
- Synthesis of N-protected azetidine-2-methanol from amino acid precursors.
- Oxidation using suitable oxidizing agents to convert the methanol group to a ketone, forming the 4-oxo functionality.
- Removal of the protecting group to yield the free azetidine carboxylate.
-
- Chromium trioxide (CrO3)
- Potassium permanganate (KMnO4)
- Other mild oxidants to prevent over-oxidation or ring opening.
-
- This method is favored for its ability to produce high-purity compounds with controlled stereochemistry.
- The oxidation step requires careful monitoring to avoid degradation of the azetidine ring.
Environmentally Friendly Synthesis via Aqueous Media
Recent patents describe an environmentally friendly synthetic route for azetidine derivatives related to this compound, emphasizing water as the solvent and mild reaction conditions.
-
- Reaction of 3-position substituted 2-amino-3-hydroxypropionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere.
- Subsequent alkaline hydrolysis to obtain the target azetidine carboxylic acid derivative.
- Use of anhydrous magnesium sulfate for drying and purification by chromatography.
- Yields reported to exceed 86%, significantly higher than older methods (~62%).
-
- Avoids use of harmful organic solvents, enhancing safety and environmental compatibility.
- Mild temperature conditions (5–35°C) improve control over stereochemistry.
- Simplified workup and purification steps.
Stereoselective Synthesis and Enantiomeric Purity
Maintaining the stereochemical configuration (especially the (2S,3R) isomer) is critical for the biological activity of this compound.
Strategies to Minimize Racemization:
- Use of chiral auxiliaries such as Evans oxazolidinones during β-lactam ring formation.
- Asymmetric catalysis employing organocatalysts.
- Enzymatic kinetic resolution with lipases.
- Monitoring stereochemistry via chiral HPLC, optical rotation, and circular dichroism spectroscopy.
-
- Density functional theory (DFT) calculations model transition states to optimize reaction pathways.
- Molecular docking studies evaluate interactions with enzymes to predict bioactivity.
Summary of Preparation Methods and Key Parameters
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges | Yield (%) |
|---|---|---|---|---|
| Cyclization of N-protected amino acids | Boc or Cbz protection, EDCI/HOBt coupling, TFA deprotection, 5–35°C | High stereochemical control | Racemization risk, multiple steps | Moderate to High (variable) |
| Oxidation of N-protected azetidine-2-methanol | CrO3, KMnO4, mild oxidants, controlled temperature | Direct formation of 4-oxo group | Over-oxidation risk, ring stability | High |
| Aqueous synthesis with S,S'-dimethyl dithiocarbonate | Water solvent, inert gas, alkaline hydrolysis | Environmentally friendly, high yield | Requires precise pH and temperature control | >86 |
| Stereoselective synthesis with chiral auxiliaries | Chiral auxiliaries, asymmetric catalysis, enzymatic resolution | Enhanced enantiomeric purity | Complexity, cost | High |
Detailed Research Findings
A patented method (CN111808040A) highlights a two-step aqueous process using S,S'-dimethyl dithiocarbonate and alkaline hydrolysis to synthesize multi-configuration 2-oxo-oxazolidine-4-carboxylic acid derivatives, closely related to azetidine carboxylates. This method achieves over 86% yield, is environmentally benign, and operationally simple.
Research on cyclization methods emphasizes the importance of protecting groups and coupling agents to facilitate ring closure while preserving stereochemistry. The use of Boc protection and EDCI/HOBt coupling agents is common in laboratory-scale synthesis, with purification achieved by silica gel chromatography.
Industrial synthesis often employs oxidation of N-protected azetidine-2-methanol intermediates to generate the 4-oxo functionality. The oxidation step requires careful control to avoid degradation of the azetidine ring system.
Recent synthetic advances in azetidine chemistry include iodocyclization and hydrozirconation strategies for stereoselective ring formation, which may be adapted for functionalized azetidine derivatives including this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
